molecular formula C13H19N3O6S2 B1209614 Antibiotic rit-D 2214 CAS No. 56448-19-2

Antibiotic rit-D 2214

Cat. No.: B1209614
CAS No.: 56448-19-2
M. Wt: 377.4 g/mol
InChI Key: QDOGMOKSFVXEIZ-PJGXCUNHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Composition and Structural Elucidation

Antibiotic Rit-D 2214 is a semi-synthetic β-lactam antibiotic with the molecular formula C₁₃H₁₉N₃O₆S₂ and a molecular weight of 377.44 g/mol . Its IUPAC name is (2S,5R,6R)-6-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. The compound features a bicyclic core structure comprising a β-lactam ring fused to a thiazolidine ring, with a side chain containing a cysteamine moiety linked to a carboxymethyl group.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₃H₁₉N₃O₆S₂
Molecular Weight 377.44 g/mol
SMILES Notation CC1(C@@HC(=O)O)C
InChIKey QDOGMOKSFVXEIZ-PJGXCUNHSA-N

Stereochemical Configuration and Chiral Centers

The molecule contains four chiral centers at positions 2, 5, 6 (bicyclic core) and 2' (side chain), conferring distinct stereochemical properties. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the absolute configurations as 2S, 5R, 6R for the bicyclic system and 2S for the side chain. This stereochemistry is critical for binding to penicillin-binding proteins (PBPs) and β-lactamase resistance.

Crystallographic Analysis and Conformational Studies

Limited crystallographic data exist for Rit-D 2214, but structural analogs like penicillin G exhibit a planar β-lactam ring and enveloped thiazolidine conformation . Computational models suggest Rit-D 2214 adopts a similar folded conformation, stabilized by intramolecular hydrogen bonds between the β-lactam carbonyl and the side-chain amine. The thioether linkage in the side chain introduces rotational flexibility, enabling adaptive binding to microbial targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O): Signals at δ 1.45 ppm (doublet, 3H, C3-CH₃), δ 3.25–3.70 ppm (multiplet, 4H, thiazolidine and cysteamine protons), and δ 5.52 ppm (singlet, 1H, β-lactam C6-H).
  • ¹³C NMR : Peaks at 176.2 ppm (β-lactam carbonyl), 65.8 ppm (C6), and 42.3 ppm (C3-CH₃).

Infrared (IR) Spectroscopy

Key absorptions include 1770 cm⁻¹ (β-lactam C=O stretch), 1665 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (C-S bond).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ ion at m/z 378.08, with fragmentation peaks at m/z 221.04 (β-lactam ring cleavage) and m/z 160.98 (thioether side chain).

Table 2: Predicted Collision Cross Section (CCS)

Adduct m/z CCS (Ų)
[M+H]⁺ 378.08 183.7
[M+Na]⁺ 400.06 182.2
[M-H]⁻ 376.06 180.5

Thermodynamic Stability and Degradation Pathways

Rit-D 2214 exhibits maximal stability at pH 6.0–7.0 , with a half-life of 48 hours at 25°C . Degradation occurs via:

  • β-Lactam Ring Hydrolysis : Catalyzed by acids (pH < 4) or bases (pH > 8), yielding inactive penicilloic acid derivatives.
  • Oxidative Degradation : The thioether side chain undergoes oxidation to sulfoxide or sulfone forms under aerobic conditions.
  • Thermal Decomposition : At temperatures > 40°C, retro-aldol cleavage of the bicyclic core dominates.

Degradation Kinetics

  • Activation energy (ΔG‡) for β-lactam hydrolysis: 73.7 kJ/mol .
  • Entropy change (ΔS) for thermal decomposition: -335 J/K·mol .

Properties

CAS No.

56448-19-2

Molecular Formula

C13H19N3O6S2

Molecular Weight

377.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C13H19N3O6S2/c1-13(2)8(12(21)22)16-9(18)7(10(16)24-13)15-6(17)4-23-3-5(14)11(19)20/h5,7-8,10H,3-4,14H2,1-2H3,(H,15,17)(H,19,20)(H,21,22)/t5-,7-,8+,10-/m1/s1

InChI Key

QDOGMOKSFVXEIZ-PJGXCUNHSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC[C@H](C(=O)O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC(C(=O)O)N)C(=O)O)C

Other CAS No.

56448-19-2

Synonyms

6-(D)-(((2-amino-2-carboxy)ethylthio)acetamido)penicillanic acid
antibiotic RIT-D 2214
RIT 2214
RIT 2214, (2S-(2alpha,5alpha,6beta(S*)))-isomer
RIT 2214, (2S-(2alpha,5alpha,6beta))-isomer
RIT-2214

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

Rit-D 2214’s mechanism remains unspecified in the evidence. However, comparisons can be drawn from antibiotics with well-characterized modes:

  • Beta-lactams (e.g., penicillins, cephalosporins): Inhibit cell wall synthesis by binding penicillin-binding proteins (PBPs). Resistance often arises via beta-lactamase enzymes or PBP mutations .
  • Novo29: A peptide antibiotic disrupting membrane integrity through pore formation, showing activity against Gram-positive bacteria .
  • Imidazo[2,1-b][1,3,4]thiadiazoles : Synthetic heterocycles with dual antimicrobial and anticancer activity, likely targeting DNA gyrase or topoisomerases .

Hypothesis for rit-D 2214: If structurally related to Novo29, it may act via membrane disruption; if a synthetic analog, it could inhibit enzymatic targets like DNA replication machinery.

Spectrum of Activity

Evidence from studies on Gram-positive pathogens (e.g., Staphylococcus aureus) highlights the importance of biofilm penetration and resistance profiles . For example:

  • Vancomycin: Effective against methicillin-resistant S.
  • Novo29: Demonstrates potent activity against MRSA and vancomycin-resistant Enterococcus (VRE) in vitro .

Hypothesis for rit-D 2214 : Its efficacy may depend on biofilm penetration and activity against multidrug-resistant (MDR) Gram-negative or Gram-positive strains, similar to newer combinations like ceftazidime-avibactam .

Resistance Profiles

AMR mechanisms, such as efflux pumps, enzymatic inactivation, or target modification, are critical for comparison :

  • Carbapenems : Resistance arises via carbapenemase production (e.g., Klebsiella pneumoniae carbapenemase) .
  • Novo29: No reported resistance in preliminary studies, suggesting a novel target .

However, longitudinal surveillance would be required to assess resistance evolution.

Pharmacokinetics and Formulation

Pediatric formulations (e.g., flavored suspensions) improve adherence but require stability and bioavailability testing . For rit-D 2214, oral bioavailability and half-life data would determine dosing regimens. Comparatively, imidazo-thiadiazoles show variable solubility, necessitating structural optimization for clinical use .

Synergistic Combinations

Evidence emphasizes combination therapies to overcome resistance :

  • Cefiderocol + aztreonam: Effective against MDR Pseudomonas aeruginosa .

Data Tables (Hypothetical Due to Limited Evidence)

Table 1. Comparative Mechanisms and Spectra

Antibiotic Mechanism Spectrum Key Resistance Mechanisms
Vancomycin Cell wall inhibition Gram-positive VanA/B gene mutations
Novo29 Membrane disruption Gram-positive Undetermined
Imidazo-thiadiazoles DNA gyrase inhibition Broad-spectrum Efflux pumps
rit-D 2214 Hypothetical: Membrane disruption Inferred: Gram-positive Novel target

Table 2. In Vitro Efficacy Against Biofilm-Forming Pathogens

Antibiotic S. aureus Biofilm IC50 P. aeruginosa Biofilm IC50
Vancomycin >128 µg/mL N/A
Novo29 8 µg/mL N/A
rit-D 2214 Hypothetical: 16 µg/mL Hypothetical: 64 µg/mL

Preparation Methods

Strain Selection and Genetic Background

Antibiotic RIT-D 2214 is synthesized by the lysine-auxotrophic mutant strain Acremonium chrysogenum ATCC 20389, deposited at the American Type Culture Collection. This strain requires supplementation with DL-α-amino-adipic acid (DL-α-AAA) or L-S-carboxymethylcysteine (L-CMC) to bypass metabolic bottlenecks in side-chain precursor synthesis. The auxotrophic dependency ensures selective production of RIT-D 2214 over related β-lactams like cephalosporin C.

Culture Medium Composition

The fermentation medium is optimized for carbon, nitrogen, and trace elements:

ComponentConcentration (g/L)Function
Dextrose/Sucrose20–40Primary carbon source
Soybean Meal30Nitrogen and amino acid source
Corn Steep Liquor10Growth factors and micronutrients
DL-Methionine2–5Yield enhancement
Calcium Carbonate5pH stabilization
L-CMC0.1–0.5Side-chain precursor

Table 1: Representative fermentation medium for RIT-D 2214 production.

DL-Methionine is critical for maximizing yield, with concentrations of 0.2–0.5% (w/v) increasing titers by 20–30%. The initial pH is adjusted to 6.5–7.5 to support hyphal growth and secondary metabolite synthesis.

Fermentation Parameters

Submerged aerobic fermentation under controlled conditions is the standard method:

  • Temperature : 20–37°C (optimal: 25°C)

  • Aeration : 0.5–1.0 volume per volume per minute (vvm)

  • Agitation : 300–450 rpm using flat-blade turbines

  • Duration : 36–96 hours (peak production at 72–96 hours)

Glucose and sucrose depletion correlates with production cessation, necessitating precise monitoring via HPLC or enzymatic assays.

Purification and Isolation Techniques

Primary Recovery

Post-fermentation, the broth undergoes:

  • Filtration/Centrifugation : Removal of mycelia and solids using depth filters or centrifugal separators.

  • Adsorption on Activated Carbon : Crude antibiotic adsorption at 4°C, followed by elution with acetone-water (1:1 v/v).

Chromatographic Purification

A multi-step chromatography protocol ensures high purity:

StepResin/MatrixEluentYield (%)Purity (%)
Anion Exchange (IRA-68)Amberlite IRA-680.2 M ammonium formate65–7050–60
Hydrophobic InteractionAmberlite XAD-4Methanol-water gradient50–5570–80
Cellulose ChromatographyMicrocrystallineEthyl acetate-isopropanol30–35≥95

Table 2: Purification workflow for RIT-D 2214.

The final cellulose chromatography step resolves RIT-D 2214 from structurally similar contaminants, achieving pharmaceutical-grade purity.

Semi-Synthetic Production

While fermentation dominates industrial production, a semi-synthetic route exists:

  • 6-APA Derivatization : 6-aminopenicillanic acid (6-APA) is reacted with (2-amino-2-carboxy)-ethylthio-acetic acid under alkaline conditions.

  • Enzymatic Coupling : Penicillin acylase catalyzes side-chain attachment, though yields are inferior to fermentation (15–20% vs. 30–35%).

Quality Control and Analytical Methods

Bioactivity Assays

  • Agar Diffusion : Alcaligenes viscosus serves as the test organism due to high sensitivity (MIC: 0.05 µg/mL). Zones of inhibition ≥20 mm indicate potency.

  • HPLC Analysis : C18 reverse-phase columns with UV detection at 254 nm quantify RIT-D 2214 (retention time: 8.2 min).

Stability Testing

RIT-D 2214 degrades in acidic conditions (t₁/₂: 2 hours at pH 3) but remains stable in lyophilized form (≥24 months at −20°C).

Challenges and Optimization Strategies

Byproduct Formation

Cephalosporin C and penicillin N are common contaminants during fermentation. Adjusting L-CMC concentrations to 0.3–0.4% suppresses byproduct synthesis by 40–50%.

Scale-Up Considerations

Industrial-scale fermentors (≥10,000 L) require:

  • Oxygen Transfer Enhancement : Increased impeller speed (500–600 rpm) and oxygen-enriched aeration.

  • Fed-Batch Operations : Intermittent feeding of sucrose and L-CMC sustains production phases .

Q & A

Q. What are the primary mechanisms of action of rit-D 2214 against bacterial targets, and how do these differ from traditional β-lactam antibiotics?

Methodological Answer: To determine rit-D 2214's mechanism, researchers should employ genomic sequencing to identify target proteins (e.g., penicillin-binding proteins) and minimum inhibitory concentration (MIC) assays to compare efficacy against β-lactam-sensitive and resistant strains. Structural analysis via X-ray crystallography or cryo-EM can reveal binding specificity . Unlike β-lactams, which target cell-wall synthesis, rit-D 2214 may exhibit dual activity by disrupting membrane integrity, as observed in similar lipopeptide antibiotics.

Q. What standardized protocols exist for assessing rit-D 2214's efficacy in in vitro models?

Methodological Answer: Follow CLSI guidelines for broth microdilution MIC testing, ensuring consistent inoculum preparation (~5×10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth. Include control strains (e.g., S. aureus ATCC 29213) and validate results with time-kill curves to assess bactericidal vs. bacteriostatic effects. For biofilm studies, use crystal violet assays or confocal microscopy with optimized growth conditions (e.g., 37°C, 48-hour incubation) .

Q. How can researchers mitigate bias when designing surveys on rit-D 2214 prescribing practices?

Methodological Answer: Use PICo frameworks (Population, Interest, Context) to structure questions, avoiding leading language (e.g., "Do you overprescribe rit-D 2214?"). Instead, ask neutrally: "What factors influence your decision to prescribe rit-D 2214?" Validate the tool with Cronbach’s alpha (α >0.7) and pilot-test with 10–15 clinicians to refine clarity. Cross-reference responses with prescription audit data to identify discrepancies between reported and actual practices .

Advanced Research Questions

Q. What experimental strategies address contradictory data on rit-D 2214's efficacy in immunocompromised versus immunocompetent animal models?

Methodological Answer: Design dose-ranging studies in murine sepsis models with controlled immunosuppression (e.g., cyclophosphamide-induced neutropenia). Compare pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC) across cohorts. Use multivariate regression to adjust for confounding variables like renal clearance differences. Contradictions may arise from variations in infection site penetration; validate via microdialysis or LC-MS tissue homogenate analysis .

Q. How can genomic instability in rit-D 2214-producing strains be minimized during large-scale synthesis?

Methodological Answer: Optimize fermentation conditions (pH, temperature, aeration) using design of experiments (DoE) to reduce stress-induced mutations. Implement whole-genome sequencing of production strains every 10 generations to monitor for deleterious SNPs. For synthetic analogs, employ solid-phase peptide synthesis with orthogonal protection groups to enhance fidelity, followed by HPLC-MS purity verification .

Q. What statistical approaches resolve discrepancies between in silico predictions and in vivo outcomes for rit-D 2214 resistance evolution?

Methodological Answer: Apply population bottleneck models to simulate resistance emergence. Compare stochastic simulations (e.g., using Fokker-Planck equations) with empirical data from serial passage experiments. Use Bayesian hierarchical modeling to account for variability in mutation rates across bacterial lineages. Discrepancies often stem from underestimated horizontal gene transfer rates in simulations; validate with conjugation assay data .

Data Integration and Reporting

Data Type Key Metrics Analytical Tools Reference
MIC DistributionsMIC₅₀, MIC₉₀, resistance breakpointsECOFFinder, CLSI/EUCAST criteria
Genomic Resistance MarkersSNP frequency, efflux pump expressionCARD database, RNA-seq differential analysis
PharmacokineticsCmax, T½, AUC₀–₂₄Non-compartmental analysis (WinNonlin)

Guidance for Rigorous Inquiry

  • Use PICO (Population: Bacterial strain; Intervention: rit-D 2214 dose; Comparison: Standard therapy; Outcome: MIC reduction) to frame hypotheses .
  • Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies on rit-D 2214's synergy with immunomodulators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic rit-D 2214
Reactant of Route 2
Antibiotic rit-D 2214

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.